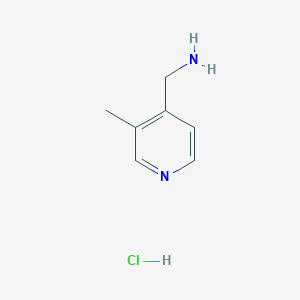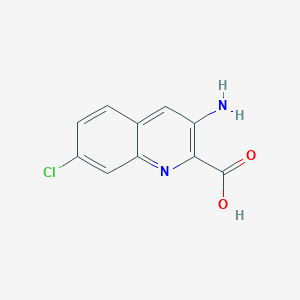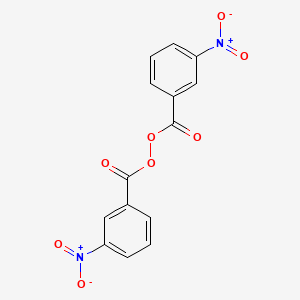
Bis(3-nitrobenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-nitrobenzoyl) Peroxide is an organic peroxide compound known for its role as an initiator in radical polymerization processes. It is characterized by the presence of two 3-nitrobenzoyl groups linked by a peroxide bond. This compound is particularly valued for its ability to generate free radicals, which are essential in various chemical reactions, especially in the polymer industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-nitrobenzoyl) Peroxide typically involves the reaction of 3-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2)\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and solvent choice to ensure high yield and purity. The process involves careful control of reaction parameters to prevent uncontrolled decomposition, which can lead to safety hazards.
化学反应分析
Types of Reactions: Bis(3-nitrobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:
Oxidation: The peroxide bond in this compound can cleave to form benzoyloxy radicals, which can further react with other molecules.
Substitution: The nitro groups on the benzoyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and bases like sodium hydroxide.
Substitution: Reagents such as bromine (for bromination) and nitric acid (for nitration) are used under controlled conditions.
Major Products:
Oxidation: The primary products are benzoyloxy radicals, which can further react to form various polymeric structures.
Substitution: Products include substituted aromatic compounds depending on the reagents used.
科学研究应用
Bis(3-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in radical polymerization to synthesize polymers with specific properties.
Biology: Research into its potential as a cross-linking agent for biomolecules is ongoing.
Medicine: Studies are exploring its use in drug delivery systems due to its ability to generate radicals that can modify drug molecules.
Industry: It is employed in the production of plastics, resins, and other polymeric materials.
作用机制
The mechanism of action of Bis(3-nitrobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The nitro groups on the benzoyl rings can also influence the reactivity and stability of the generated radicals.
相似化合物的比较
Benzoyl Peroxide: Similar in structure but lacks the nitro groups, making it less reactive in certain substitution reactions.
Di-tert-butyl Peroxide: Another peroxide compound used as a radical initiator but with different stability and reactivity profiles.
Uniqueness: Bis(3-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its reactivity in electrophilic aromatic substitution reactions. This makes it particularly useful in applications requiring high reactivity and specificity.
属性
分子式 |
C14H8N2O8 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC 名称 |
(3-nitrobenzoyl) 3-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChI 键 |
YLYKXGJKBXLWNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


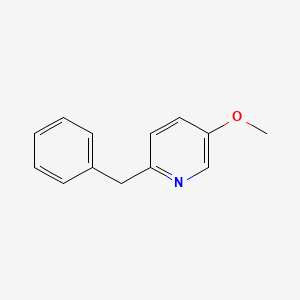
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
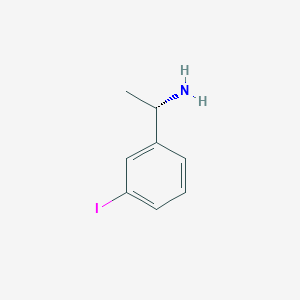
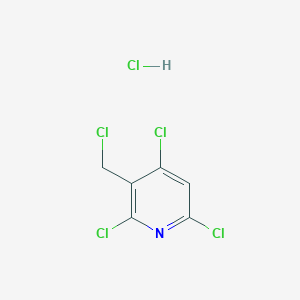

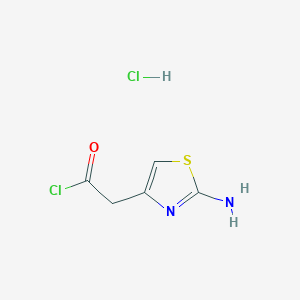
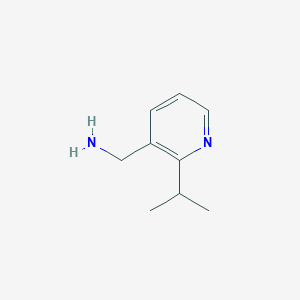


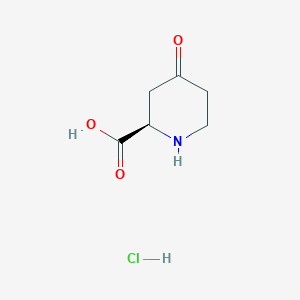
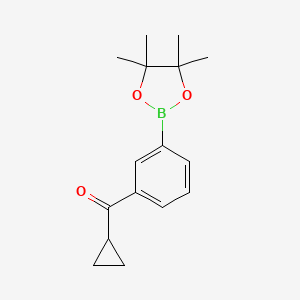
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
